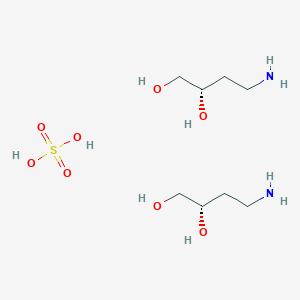
(2S)-4-aminobutane-1,2-diol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-4-aminobutane-1,2-diol; sulfuric acid is a chemical entity that combines an amino alcohol with sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-aminobutane-1,2-diol typically involves the reduction of 4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of (2S)-4-aminobutane-1,2-diol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in the process helps in the stabilization of the amino alcohol and prevents its degradation.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-aminobutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides to form corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
(2S)-4-aminobutane-1,2-diol; sulfuric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving amino alcohols.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-aminobutane-1,2-diol: A similar compound without the sulfuric acid component.
4-aminobutane-1,2-diol: Lacks the stereochemistry specified by the (2S) configuration.
Butane-1,2-diol: Lacks the amino group.
Uniqueness
The presence of both an amino group and hydroxyl groups in (2S)-4-aminobutane-1,2-diol; sulfuric acid makes it unique compared to other similar compounds. The sulfuric acid component further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
920753-47-5 |
|---|---|
Fórmula molecular |
C8H24N2O8S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
(2S)-4-aminobutane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/2C4H11NO2.H2O4S/c2*5-2-1-4(7)3-6;1-5(2,3)4/h2*4,6-7H,1-3,5H2;(H2,1,2,3,4)/t2*4-;/m00./s1 |
Clave InChI |
OXOCSJTYAZUZSX-SCGRZTRASA-N |
SMILES isomérico |
C(CN)[C@@H](CO)O.C(CN)[C@@H](CO)O.OS(=O)(=O)O |
SMILES canónico |
C(CN)C(CO)O.C(CN)C(CO)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


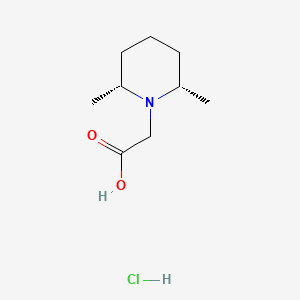

![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)

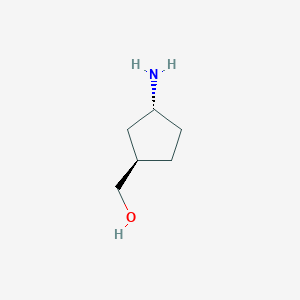
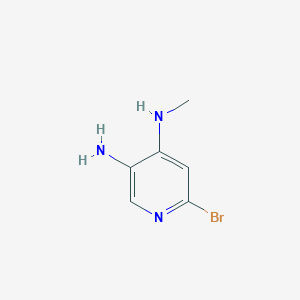

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
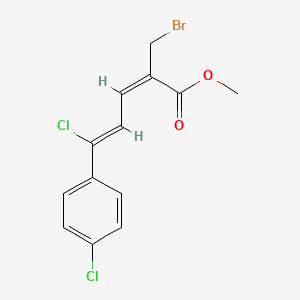
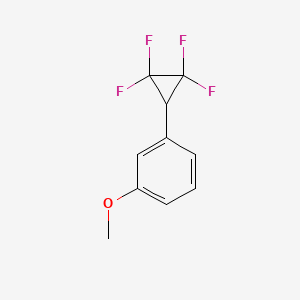
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)

